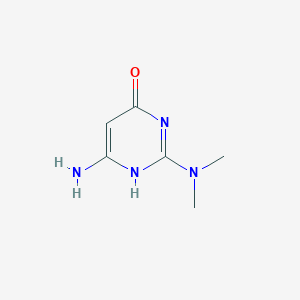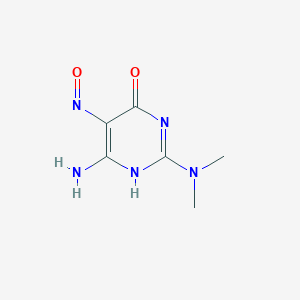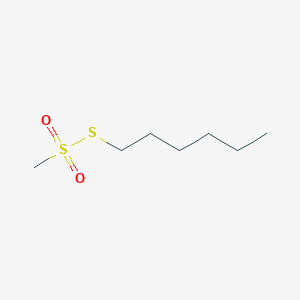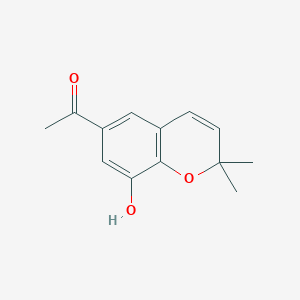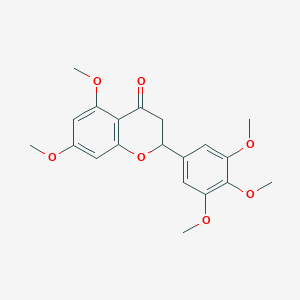
1-Acetil-4-benzoilpiperidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-acetyl-4-benzoylpiperidine, often involves strategic functionalization to introduce acetyl and benzoyl groups. For example, novel piperidine derivatives have been synthesized for their potential anti-acetylcholinesterase activity, indicating the versatility of piperidine scaffolds for functional modification (Sugimoto et al., 1990). Additionally, microbiological transformations have been employed to synthesize hydroxy derivatives of 1-benzoylpiperidine, showcasing the utility of biocatalysis in obtaining structurally diverse piperidines (Parshikov et al., 1992).
Molecular Structure Analysis
The molecular structure of 1-acetyl-4-benzoylpiperidine derivatives can be elucidated using various spectroscopic techniques. For instance, structural and antimicrobial studies of some piperidin-4-ones have provided insight into the conformational preferences and electronic structure of these compounds, highlighting the impact of substituent positioning on molecular geometry (Aridoss et al., 2008).
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions, reflecting their chemical properties. For instance, the synthesis and characterization of pyrazoline-zinc complexes demonstrate the reactivity of piperidine-based ligands towards metal coordination, leading to the formation of complexes with interesting structural features (Someya et al., 2011).
Physical Properties Analysis
The physical properties of 1-acetyl-4-benzoylpiperidine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents and the overall molecular conformation. Research into the synthesis and properties of related compounds provides valuable data on how structural variations affect these physical properties (Mercadante et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-acetyl-4-benzoylpiperidine, including reactivity patterns, stability under various conditions, and the ability to undergo specific chemical transformations, are central to its utility in synthetic chemistry. Studies on the reactivity and functionalization of piperidine derivatives offer insights into the chemical behavior and potential applications of these compounds (Jaso et al., 2003).
Aplicaciones Científicas De Investigación
Papel en el diseño de fármacos
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Sus derivados están presentes en más de veinte clases de productos farmacéuticos . Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos .
Aplicaciones anticancerígenas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Se ha descubierto que varios alcaloides de piperidina aislados de hierbas naturales exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cáncer tanto in vitro como in vivo .
Aplicaciones antivirales
Los derivados de piperidina también tienen aplicaciones como agentes antivirales . Los mecanismos específicos y la eficacia pueden variar según el derivado específico y el tipo de virus.
Aplicaciones antimaláricas
Se ha descubierto que algunos derivados de piperidina tienen propiedades antimaláricas . Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos para la malaria.
Aplicaciones antimicrobianas y antifúngicas
Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Pueden inhibir el crecimiento de ciertos tipos de bacterias y hongos, lo que los hace útiles en el tratamiento de diversas infecciones.
Aplicaciones analgésicas y antiinflamatorias
Los derivados de piperidina se han utilizado por sus propiedades analgésicas (alivian el dolor) y antiinflamatorias . Pueden ayudar a reducir el dolor y la inflamación en el cuerpo.
Aplicaciones antipsicóticas
Los derivados de piperidina se han utilizado como agentes antipsicóticos
Mecanismo De Acción
Target of Action
Piperidine derivatives, to which 1-acetyl-4-benzoylpiperidine belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been developed as inhibitors for various targets, suggesting that 1-acetyl-4-benzoylpiperidine may interact with its targets to inhibit their function .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that 1-acetyl-4-benzoylpiperidine may affect multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, suggesting that they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a broad spectrum of therapeutic effects .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the class of benzylpiperidine-based MAGL inhibitors, which includes 1-Acetyl-4-benzoylpiperidine, have potential as a new class of therapeutic agents .
Propiedades
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMJPJBWMFWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372389 | |
| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25519-79-3 | |
| Record name | 1-(4-Benzoyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







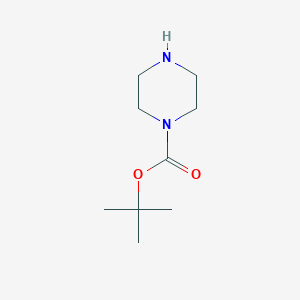
![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)
